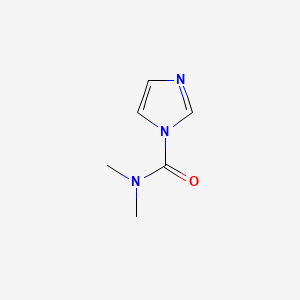
3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid is an organofluorine compound characterized by the presence of trifluoromethyl and sulfanylmethyl groups attached to a propanoic acid backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid typically involves the introduction of trifluoromethyl and sulfanylmethyl groups onto a propanoic acid framework. One common method involves the reaction of 3,3,3-trifluoropropanoic acid with a sulfanylmethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.
科学的研究の応用
3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological molecules. The sulfanylmethyl group can form covalent bonds with nucleophilic sites, potentially modifying the activity of target proteins or enzymes.
類似化合物との比較
Similar Compounds
- 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid
- 3,3,3-trifluoro-2,2-dimethylpropanoic acid
- 3,3,3-trifluoropropanoic acid
Uniqueness
3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid is unique due to the presence of both trifluoromethyl and sulfanylmethyl groups, which impart distinct chemical properties
特性
CAS番号 |
77130-79-1 |
|---|---|
分子式 |
C4H5F3O2S |
分子量 |
174.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B6147709.png)

